molecular formula C18H18N2 B2384067 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole CAS No. 876882-52-9

2-Cyclopropyl-1-phenethyl-1H-benzoimidazole

Cat. No.: B2384067
CAS No.: 876882-52-9
M. Wt: 262.356
InChI Key: ODBCNXRWJIPLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-phenethyl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring.

Scientific Research Applications

2-Cyclopropyl-1-phenethyl-1H-benzoimidazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer agent.

    Navelbine: Another benzimidazole-based anticancer drug.

    Alectinib: A benzimidazole derivative with anticancer properties.

    Nocodazole: Known for its ability to disrupt microtubules.

    Abermaciclib: A benzimidazole-based drug used in cancer therapy.

    Vinblastine: A well-known anticancer drug with a benzimidazole structure.

Uniqueness: 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole stands out due to its unique cyclopropyl and phenethyl substituents, which may enhance its biological activity and specificity compared to other benzimidazole derivatives. These structural features could potentially lead to improved therapeutic efficacy and reduced side effects.

Properties

IUPAC Name

2-cyclopropyl-1-(2-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-13-20-17-9-5-4-8-16(17)19-18(20)15-10-11-15/h1-9,15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBCNXRWJIPLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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